molecular formula C17H26N4O3 B1463692 Tert-butyl 2-(2-morpholin-4-ylpyrimidin-4-yl)pyrrolidine-1-carboxylate CAS No. 1255147-65-9

Tert-butyl 2-(2-morpholin-4-ylpyrimidin-4-yl)pyrrolidine-1-carboxylate

Cat. No.: B1463692
CAS No.: 1255147-65-9
M. Wt: 334.4 g/mol
InChI Key: DGFNMBBUMVGYLD-UHFFFAOYSA-N
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Description

Tert-butyl 2-(2-morpholin-4-ylpyrimidin-4-yl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C₁₇H₂₄N₄O₃. It is a derivative of pyrrolidine and morpholine, featuring a pyrimidinyl group. This compound is primarily used in scientific research and pharmaceutical applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(2-morpholin-4-ylpyrimidin-4-yl)pyrrolidine-1-carboxylate typically involves multiple steps, starting with the reaction of morpholine with pyrimidine derivatives. The reaction conditions include the use of strong bases and organic solvents to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that require precise control of temperature, pressure, and reagent concentrations. The process involves the use of reactors and purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 2-(2-morpholin-4-ylpyrimidin-4-yl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and organic compounds.

Biology: In biological research, this compound is utilized to study enzyme inhibition and receptor binding. It helps in understanding the interactions between small molecules and biological targets.

Medicine: The compound has potential applications in drug development, particularly in the design of antiviral and anticancer agents. Its ability to interact with specific molecular targets makes it a valuable candidate for therapeutic research.

Industry: In the chemical industry, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties contribute to the development of new products and technologies.

Mechanism of Action

The mechanism by which tert-butyl 2-(2-morpholin-4-ylpyrimidin-4-yl)pyrrolidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, leading to the modulation of biological processes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Pyrrolidine derivatives

  • Morpholine derivatives

  • Pyrimidinyl compounds

Uniqueness: Tert-butyl 2-(2-morpholin-4-ylpyrimidin-4-yl)pyrrolidine-1-carboxylate stands out due to its specific structural features and reactivity. Its combination of pyrrolidine and morpholine rings, along with the pyrimidinyl group, gives it unique chemical properties that are not found in other similar compounds.

Properties

IUPAC Name

tert-butyl 2-(2-morpholin-4-ylpyrimidin-4-yl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O3/c1-17(2,3)24-16(22)21-8-4-5-14(21)13-6-7-18-15(19-13)20-9-11-23-12-10-20/h6-7,14H,4-5,8-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGFNMBBUMVGYLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=NC(=NC=C2)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801121417
Record name 1-Pyrrolidinecarboxylic acid, 2-[2-(4-morpholinyl)-4-pyrimidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801121417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255147-65-9
Record name 1-Pyrrolidinecarboxylic acid, 2-[2-(4-morpholinyl)-4-pyrimidinyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255147-65-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pyrrolidinecarboxylic acid, 2-[2-(4-morpholinyl)-4-pyrimidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801121417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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